molecular formula C18H19ClFN5O2 B2528424 1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034407-20-8

1-((1-(1-(2-(2-chloro-6-fluorophenyl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2528424
CAS RN: 2034407-20-8
M. Wt: 391.83
InChI Key: WYJSYSFMJTYEBF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an azetidine ring, a triazole ring, and a pyrrolidinone ring. The presence of these rings suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine and triazole rings. This could be achieved through various synthetic routes, such as cyclization reactions .


Molecular Structure Analysis

The molecular structure of the compound, as suggested by its name, is quite complex. It includes multiple rings and functional groups, which could potentially interact in interesting ways. The presence of both electron-rich (nitrogen in the azetidine and triazole rings) and electron-poor (fluorine) regions could make it a good candidate for various chemical reactions .


Chemical Reactions Analysis

Given the complexity of the molecule, it could potentially undergo a wide range of chemical reactions. The presence of the azetidine and triazole rings, in particular, could make it reactive towards both nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar functional groups suggests that it could be quite soluble in polar solvents .

Scientific Research Applications

Protodeboronation

Protodeboronation refers to the removal of the boron group from boronic esters. While alkyl boronic esters are commonly used in cross-coupling reactions, protodeboronation has received less attention. However, recent research has explored catalytic methods for this transformation . Here’s what you need to know:

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological systems in a variety of ways, depending on its exact structure and properties .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with biological systems .

properties

IUPAC Name

1-[[1-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN5O2/c19-15-3-1-4-16(20)14(15)7-18(27)24-10-13(11-24)25-9-12(21-22-25)8-23-6-2-5-17(23)26/h1,3-4,9,13H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJSYSFMJTYEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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